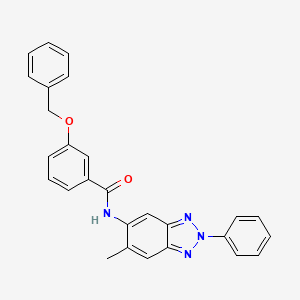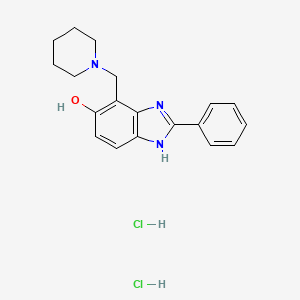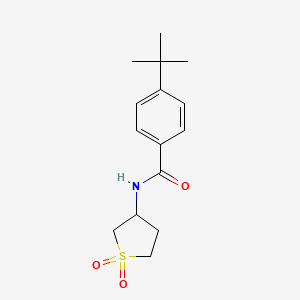
3-(benzyloxy)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential biological and medicinal applications. This compound is commonly referred to as BMBT and is a benzotriazole derivative. BMBT has been synthesized using various methods, and its unique structure has led to its investigation as a potential therapeutic agent.
Mechanism of Action
The exact mechanism of action of BMBT is not fully understood. However, studies have suggested that BMBT may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and inflammation. BMBT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BMBT has been shown to exhibit significant activity against cancer cells, with studies demonstrating its potential as a chemotherapeutic agent. BMBT has also been studied for its anti-inflammatory properties, with promising results. In addition, BMBT has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using BMBT in lab experiments is its unique structure, which allows for its use as a fluorescent probe for the detection of metal ions. In addition, BMBT has shown promising results as a chemotherapeutic agent and anti-inflammatory agent, making it a potential candidate for further investigation in these areas. One limitation of using BMBT in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are several future directions for the investigation of BMBT. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of BMBT for cancer treatment. Another area of interest is its potential as an anti-inflammatory agent, with studies needed to determine its efficacy and safety in this application. Additionally, further studies are needed to investigate the mechanism of action of BMBT and its potential as a fluorescent probe for the detection of metal ions.
Synthesis Methods
The synthesis of BMBT involves the reaction of 3-hydroxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide with benzyl bromide in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of BMBT. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reagents.
Scientific Research Applications
BMBT has been investigated for its biological and medicinal applications. It has been shown to exhibit significant activity against cancer cells, with studies demonstrating its potential as a chemotherapeutic agent. BMBT has also been studied for its anti-inflammatory properties, with promising results. In addition, BMBT has been investigated for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-19-15-25-26(30-31(29-25)22-12-6-3-7-13-22)17-24(19)28-27(32)21-11-8-14-23(16-21)33-18-20-9-4-2-5-10-20/h2-17H,18H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAKCMRMKRTQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)

![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)

![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)

![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5152844.png)


![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)
